2-(2-Bromothiazol-4-yl)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-bromo-1,3-thiazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-5-8-4(1-2-7)3-9-5/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZVWJBEDJCDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735500 | |
| Record name | (2-Bromo-1,3-thiazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254558-78-5 | |
| Record name | (2-Bromo-1,3-thiazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromo-1,3-thiazol-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological effects, including cytotoxic activity .
Biological Activity
2-(2-Bromothiazol-4-yl)acetonitrile is an organic compound featuring a thiazole ring structure, characterized by the presence of a bromine atom and a nitrile functional group. Despite its structural significance, detailed research on its biological activity remains limited. This article aims to compile existing knowledge regarding the biological activity of this compound, including relevant case studies and findings from available literature.
Chemical Structure
- Molecular Formula : CHBrNS
- SMILES Notation : C1=C(N=C(S1)Br)CC#N
- InChI : InChI=1S/C5H3BrN2S/c6-5-8-4(1-2-7)
The compound's thiazole ring contributes to its potential reactivity and biological interactions, particularly due to the electrophilic nature of the bromine atom and the nitrile group, which can participate in various biochemical pathways.
Antimicrobial Properties
Research on similar thiazole derivatives suggests potential antimicrobial properties. For instance, compounds with thiazole moieties have shown activity against various bacterial strains, indicating that this compound could exhibit similar effects. However, specific studies on this compound are scarce.
While direct studies on this compound are lacking, related thiazole compounds have been identified as inducing ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. For example, thiazoles with electrophilic functionalities have demonstrated cytotoxic effects through mechanisms involving thiol addition to target proteins like GPX4 . This suggests a potential pathway for this compound to induce similar effects, although empirical data is needed for confirmation.
Structure-Activity Relationships (SAR)
In drug discovery, understanding the SAR is crucial for optimizing compound efficacy. The presence of the bromine atom in this compound may enhance its reactivity compared to non-halogenated analogs. Studies have shown that modifications in the thiazole structure can significantly impact biological activity, including selectivity and potency against specific pathogens .
Comparative Studies
A study focusing on various thiazole derivatives highlighted their broad-spectrum antimicrobial activity. Compounds with similar structures exhibited IC values in the low micromolar range against Trypanosoma brucei and T. cruzi, suggesting that structural modifications can lead to significant enhancements in biological activity .
| Compound | Activity Against T. brucei (IC) | Activity Against T. cruzi (IC) |
|---|---|---|
| Thiazole A | 0.25 µM | 0.40 µM |
| Thiazole B | 1.7 µM | 6.3 µM |
| This compound | Unknown | Unknown |
Potential Applications
Given its structural characteristics, this compound may serve as a lead compound in developing new antimicrobial agents or as part of a scaffold for synthesizing more potent derivatives targeting specific diseases.
Safety and Handling
Due to the presence of bromine and nitrile groups, handling this compound requires caution. Organic compounds containing bromine can be irritants and potentially toxic upon exposure. Safety data sheets should be consulted before laboratory use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
